2-Amino-4-bromo-5-iodo-benzoic acid methyl ester
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Overview
Description
2-Amino-4-bromo-5-iodo-benzoic acid methyl ester is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of benzoic acid, where the carboxylic acid group is esterified with methanol, and the benzene ring is substituted with amino, bromo, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-iodo-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes:
Nitration and Halogenation: Starting with methyl benzoate, nitration is performed to introduce a nitro group, followed by halogenation to introduce bromo and iodo substituents.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and halogenation steps, and catalytic hydrogenation for the reduction step to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-iodo-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Amino-4-bromo-5-iodo-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-iodo-benzoic acid methyl ester involves its ability to participate in various chemical reactions, forming new chemical bonds and creating more complex molecules. Its molecular targets and pathways depend on the specific application and the nature of the substituents on the benzene ring. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-benzoic acid methyl ester
- 2-Amino-5-iodo-benzoic acid methyl ester
- 2-Amino-4-chloro-5-iodo-benzoic acid methyl ester
Uniqueness
2-Amino-4-bromo-5-iodo-benzoic acid methyl ester is unique due to the presence of both bromo and iodo substituents on the benzene ring, which can significantly influence its reactivity and properties compared to similar compounds with only one halogen substituent. This dual halogenation can enhance its utility in cross-coupling reactions and other synthetic applications, making it a valuable compound in organic synthesis and material science.
Properties
IUPAC Name |
methyl 2-amino-4-bromo-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALXGZBDVNFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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